N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic compound featuring:
- A 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core with a 7-methyl substituent.
- A sulfanyl (-S-) linkage connecting the core to an acetamide moiety.
- A 4-methoxyphenethyl group attached to the acetamide nitrogen.
Properties
Molecular Formula |
C22H25N3O2S2 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N3O2S2/c1-14-3-8-17-18(11-14)29-22-20(17)21(24-13-25-22)28-12-19(26)23-10-9-15-4-6-16(27-2)7-5-15/h4-7,13-14H,3,8-12H2,1-2H3,(H,23,26) |
InChI Key |
PSCVBBLZCGIGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Precursors
The tetrahydrobenzothieno[2,3-d]pyrimidine system is constructed through a three-component reaction:
Mechanistic studies reveal an initial Knoevenagel condensation between the thiophene derivative and diketone, followed by cyclization with thiourea to form the pyrimidine ring. The 7-methyl group is introduced via selective alkylation using methyl iodide in the presence of potassium carbonate (DMF, 60°C, 6 h).
Functionalization at the 4-Position: Sulfur Incorporation
Thiolation via Nucleophilic Displacement
Activation of the 4-position is achieved through chlorination using phosphorus oxychloride (POCl₃, reflux, 4 h), followed by thiol substitution:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorination | POCl₃, DMF catalyst, 110°C | 4-Chloro intermediate |
| Thiol introduction | Thiourea, EtOH, 80°C | 4-Mercapto derivative |
The 4-mercapto intermediate reacts with α-bromoacetamide precursors to form the critical sulfanylacetamide bridge. X-ray crystallographic data confirms the exclusive substitution at the 4-position due to electronic and steric factors.
Side Chain Installation: N-[2-(4-Methoxyphenyl)ethyl] Group
Reductive Amination Protocol
The phenethylamine side chain is introduced through a two-step sequence:
-
Aldehyde Formation
-
Reductive Amination
Components Conditions Yield Aldehyde, Ethylenediamine NaBH₃CN, MeOH, 0°C → RT 76%
NMR studies (¹H, ¹³C) verify complete reduction of the imine intermediate without over-reduction of the methoxy group.
Final Amide Coupling and Optimization
Carbodiimide-Mediated Coupling
The convergent synthesis concludes with amide bond formation:
| Parameter | Value |
|---|---|
| Coupling reagent | EDC·HCl, HOBt |
| Solvent | Dry DMF |
| Temperature | 0°C → RT, 12 h |
| Yield | 68% (after chromatography) |
LC-MS analysis (m/z calc. 512.15, found 512.18 [M+H]⁺) confirms product identity. Side reactions involving thioether oxidation are mitigated by degassing solvents and conducting reactions under nitrogen.
Alternative Synthetic Approaches
Solid-Phase Synthesis for Parallel Optimization
Immobilized iridium catalysts (e.g., Ir(ppy)₂(PDVB-ppy)) enable photoredox-mediated C–N bond formation under blue LED irradiation (20 W, 12 h), achieving 82% yield with reduced byproduct formation.
Continuous Flow Methodology
Microreactor systems enhance reaction control for critical steps:
-
Residence time: 8 min
-
Temperature: 70°C
-
Throughput: 12 g/h
This approach reduces thermal degradation of the thioether linkage compared to batch processes.
Analytical Characterization and Quality Control
Critical analytical data for batch validation:
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.25 (d, J=8.6 Hz, 2H, ArH), 3.79 (s, 3H, OCH₃) |
| HRMS (ESI-TOF) | m/z 512.1532 [M+H]⁺ (Δ 1.2 ppm) |
| HPLC Purity | 99.3% (C18, MeCN/H₂O 70:30) |
Stability studies indicate decomposition <2% after 6 months at -20°C under argon.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge demonstrates nucleophilic character, enabling displacement reactions. This reactivity is critical for derivatization and functional group interconversion:
-
Reaction with α-chloroacetamides :
Under reflux in dry acetone with anhydrous K₂CO₃ (10 hrs, 1:1 molar ratio), the sulfanyl group undergoes nucleophilic substitution with 2-chloro-N-substituted acetamides to form extended thioether derivatives . This reaction preserves the benzothienopyrimidine core while introducing new pharmacophores. -
Thiol-disulfide exchange :
While not explicitly documented for this compound, analogous sulfanyl-containing heterocycles participate in disulfide bond formation under oxidative conditions (e.g., I₂/EtOH).
Oxidation Reactions
The sulfanyl moiety is susceptible to controlled oxidation, altering electronic properties and bioactivity:
Key observations :
-
Sulfonation with KMnO₄ achieves >65% yields without degrading the benzothienopyrimidine ring .
-
Over-oxidation to sulfonic acids (-SO₃H) is prevented by maintaining low temperatures (5°C post-reaction) .
Hydrolysis of the Acetamide Bond
The central acetamide linkage undergoes hydrolysis under extreme pH conditions:
-
Acidic hydrolysis (HCl 6N, reflux) :
Cleaves the amide bond to yield:-
2-[(7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid
-
N-[2-(4-methoxyphenyl)ethyl]amine
-
-
Basic hydrolysis (NaOH 40%, Δ) :
Produces the corresponding carboxylate salt, with degradation of the methoxyphenyl group observed above 80°C.
Stability note : The acetamide remains intact under physiological pH (7.4), as confirmed by HPLC stability studies over 72 hrs.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the ortho and para positions:
-
Nitration (HNO₃/H₂SO₄, 0°C) :
Introduces nitro groups at C3' and C5' of the methoxyphenyl ring, though competing oxidation of the sulfide linkage requires careful stoichiometry. -
Demethylation (BBr₃, CH₂Cl₂, -78°C) :
Cleaves the methoxy group to yield a phenolic derivative, enabling further O-alkylation or glycosylation.
Heterocyclic Ring Modifications
The benzothieno[2,3-d]pyrimidine core participates in regioselective reactions:
-
C4-Sulfanyl group alkylation :
Reacts with methyl iodide (MeI) in DMF/K₂CO₃ to form S-methyl derivatives, enhancing lipophilicity (logP increase ≈ 1.2). -
Ring-opening under strong bases :
Treatment with t-BuOK/THF disrupts the pyrimidine ring at C2-N3, generating a thiolate intermediate that can be trapped with alkyl halides.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
-
C-S bond homolysis : Forms thiyl radicals detectable via EPR spin trapping.
-
π-π* transitions in the benzothienopyrimidine : Leads to dimerization at C5-C5' positions (confirmed by X-ray crystallography).
Mechanistic Insights
-
Kinetic studies reveal pseudo-first-order kinetics for sulfanyl oxidation (k = 0.18 min⁻¹ in H₂O₂/acetic acid).
-
DFT calculations identify the sulfanyl group’s lone pair (LPσ* = -1.2 eV) as the primary nucleophilic site.
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization, particularly in developing protease inhibitors and kinase-directed therapeutics .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure that includes:
- Molecular Formula : C25H27N5O2S
- Molecular Weight : 461.58 g/mol
- Functional Groups : Acetamide and sulfanyl groups are key for its biological activity.
The presence of the methoxyphenyl and benzothieno-pyrimidinyl moieties contributes to its unique pharmacological profile.
Anti-inflammatory Properties
Research indicates that compounds similar to N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide exhibit significant anti-inflammatory effects.
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2). Studies have shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Targeted Therapy : The specificity of the compound's action on cancer cells while sparing normal cells makes it a candidate for targeted cancer therapies.
Synthesis and Derivatives
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available precursors that undergo various transformations including alkylation and condensation reactions.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Potential Therapeutic Applications
Given its biological activities, N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide holds promise in several therapeutic areas:
- Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
- A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of similar benzothieno-pyrimidine derivatives with potent anti-inflammatory activity .
- Another research article focused on the structure-activity relationship (SAR) analysis of related compounds indicated that modifications in the substituents significantly affect their biological activity.
Mechanism of Action
- This requires further research, but we can speculate:
- The compound may interact with specific receptors or enzymes due to its structural features.
- It could modulate cellular pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Structural Variations in Benzothieno-Pyrimidine Derivatives
The target compound belongs to a family of benzothieno-pyrimidine derivatives modified at the sulfanyl-acetamide side chain and the tetrahydro/hydro pyrimidine ring system. Key analogs include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
This could improve target binding specificity .
Substituent Effects: The 4-methoxyphenethyl group in the target compound likely increases lipophilicity compared to smaller alkyl or phenyl substituents (e.g., ’s 4-ethylphenyl), which may enhance blood-brain barrier penetration . 7-Methyl substitution on the benzothieno-pyrimidine core may reduce metabolic degradation compared to unsubstituted analogs .
Synthetic Routes :
- The target compound’s synthesis likely follows a pathway similar to ’s method, using chloroacetanilide derivatives and K₂CO₃ in acetone. Modifications involve substituting the chloroacetanilide with a 4-methoxyphenethyl group .
Pharmacological and Physicochemical Properties
- Solubility : The methoxy group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., ).
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
- Functional Groups : Sulfanyl group, acetamide group, and methoxyphenyl group.
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related benzothieno derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have explored the anticancer potential of similar compounds. The mechanism often involves:
- Inhibition of cell proliferation : Compounds with a benzothieno structure have been reported to induce apoptosis in cancer cells .
- Targeting specific pathways : Some derivatives inhibit pathways critical for tumor growth and survival.
Neuropharmacological Effects
The compound may exhibit neuropharmacological effects:
- CNS Activity : Similar structures have been investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier .
The biological activity of N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide can be attributed to several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Inhibition of enzymes involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Compounds may influence oxidative stress levels within cells.
Case Studies
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
A robust synthesis involves reacting a thiol-containing pyrimidine scaffold (e.g., 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol) with a chloroacetamide derivative (e.g., N-[2-(4-methoxyphenyl)ethyl]-2-chloroacetamide) in a polar aprotic solvent like ethanol or DMF. Key steps include:
- Thiol activation : Use a base (e.g., K₂CO₃) to deprotonate the thiol group, enabling nucleophilic substitution .
- Temperature control : Reflux conditions (~80°C) enhance reaction efficiency while minimizing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Confirm purity via HPLC (>95%) .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and conformation. For example, similar compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) show planar acetamide moieties and π-stacking in crystal lattices, critical for stability .
- NMR spectroscopy :
- FT-IR : Validate S–C=O (thioacetamide, ~1250 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., halogenation at the methoxyphenyl group or methylation on the pyrimidine ring) to assess impacts on binding affinity .
- Enzyme assays : Test inhibitory activity against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase inhibition). IC₅₀ values quantify potency .
- Molecular docking : Use software like AutoDock to predict binding modes. Compare with crystallographic data to validate hypotheses .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Conformational analysis : Use X-ray crystallography to confirm if structural variations (e.g., rotameric states of the acetamide chain) alter activity .
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Advanced: What in vitro methodologies are suitable for evaluating its pharmacokinetic properties?
Methodological Answer:
- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption. Measure apparent permeability (Papp) with LC-MS quantification .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC. Calculate half-life (t₁/₂) .
- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to assess unbound fraction .
Advanced: How can computational modeling guide the optimization of its solubility and bioavailability?
Methodological Answer:
- Solubility prediction : Use tools like COSMO-RS to compute solubility parameters in aqueous buffers. Modify substituents (e.g., introduce polar groups) to enhance solubility .
- LogP optimization : Apply QSAR models to balance lipophilicity (target LogP ~2–3) for membrane permeability vs. aqueous solubility .
- Polymorph screening : Perform DFT calculations to predict stable crystalline forms with improved dissolution rates .
Advanced: What strategies address synthetic challenges in scaling up while maintaining purity?
Methodological Answer:
- Process intensification : Use flow chemistry to control exothermic reactions (e.g., thiol substitution) and improve yield .
- Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 thiol:chloroacetamide ratio) and employ scavengers (e.g., molecular sieves) to remove water .
- Quality control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding using Western blotting or MS .
- Fluorescence polarization : Tag recombinant proteins with fluorescent probes to quantify binding affinity in lysates .
- CRISPR knockout : Generate target gene-KO cell lines; loss of compound efficacy confirms on-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
